molecular formula C12H18OS B7844773 4-(4-Ethylphenoxy)butane-1-thiol

4-(4-Ethylphenoxy)butane-1-thiol

Cat. No.: B7844773
M. Wt: 210.34 g/mol
InChI Key: NLYJAQAGBCFYOQ-UHFFFAOYSA-N
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Description

4-(4-Ethylphenoxy)butane-1-thiol is an organic compound characterized by its unique structure, which includes a butane backbone with a thiol group (-SH) at one end and a 4-ethylphenoxy group attached to the other end

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-ethylphenol and butane-1-thiol as the primary starting materials.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 4-ethylphenol is replaced by the thiol group of butane-1-thiol. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods:

  • Large-Scale Synthesis: On an industrial scale, the synthesis of this compound is performed using continuous flow reactors to ensure consistent product quality and efficiency.

  • Purification: The crude product is purified through distillation or recrystallization techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding disulfide or sulfonic acid derivatives.

  • Reduction: Reduction reactions can convert the thiol group to a thioether.

  • Substitution: The thiol group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Thioethers: Formed through the reduction of the thiol group.

  • Substituted Derivatives: Various substituted products depending on the electrophile used.

Scientific Research Applications

4-(4-Ethylphenoxy)butane-1-thiol has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate thiol-reactive processes.

  • Industry: It is used in the production of polymers and other materials that require thiol-functionalized compounds.

Mechanism of Action

The mechanism by which 4-(4-Ethylphenoxy)butane-1-thiol exerts its effects involves its interaction with thiol-reactive sites on proteins or enzymes. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and facilitating biochemical reactions.

Molecular Targets and Pathways:

  • Thiol-Containing Enzymes: The compound can interact with enzymes that have cysteine residues in their active sites.

  • Disulfide Bond Formation: This interaction can lead to the formation of disulfide bonds, which are important in protein folding and stability.

Comparison with Similar Compounds

  • 4-(4-Methylphenoxy)butane-1-thiol

  • 4-(4-Propylphenoxy)butane-1-thiol

  • 4-(4-Butylphenoxy)butane-1-thiol

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Properties

IUPAC Name

4-(4-ethylphenoxy)butane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-14/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYJAQAGBCFYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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